

# Structure-Activity Relationship of Orphanin FQ(1-11) Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |  |
|----------------------|-------------------|-----------|--|--|--|
| Compound Name:       | Orphanin FQ(1-11) |           |  |  |  |
| Cat. No.:            | B171971           | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

Orphanin FQ (OFQ), also known as nociceptin, is a 17-amino acid neuropeptide that is the endogenous ligand for the nociceptin/orphanin FQ (NOP) receptor, a G protein-coupled receptor with a distinct pharmacological profile from classical opioid receptors. The N-terminal undecapeptide fragment, **Orphanin FQ(1-11)** (Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala), has been a focal point of research due to its own intrinsic biological activity and potential as a template for the development of novel analgesics and other therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various **Orphanin FQ(1-11)** analogs, supported by quantitative data from key in vitro and in vivo experiments.

# Comparative Biological Activity of Orphanin FQ(1-11) Analogs

The following tables summarize the binding affinity (Ki) and functional potency (EC50 or pEC50) of selected **Orphanin FQ(1-11)** analogs at the NOP receptor. These values are compiled from various studies and presented to facilitate a comparative understanding of their SAR. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute values.

Table 1: NOP Receptor Binding Affinity of **Orphanin FQ(1-11)** and its Analogs



| Compound                                      | Sequence/<br>Modificatio<br>n       | Ki (nM)    | Radioligand | Cell<br>Line/Tissue | Reference |
|-----------------------------------------------|-------------------------------------|------------|-------------|---------------------|-----------|
| Orphanin<br>FQ(1-11)                          | FGGFTGAR<br>KSA                     | > 250      | [³H]N/OFQ   | Mouse brain         | [1]       |
| [Tyr <sup>1</sup> ]OFQ(1-<br>11)              | YGGFTGAR<br>KSA                     | -          | -           | -                   | [2]       |
| [Tyr <sup>10</sup> ]OFQ(1-<br>11)             | FGGFTGAR<br>KSY                     | -          | -           | -                   | [2]       |
| [lodoTyr <sup>10</sup> ]OF<br>Q(1-11)         | FGGFTGAR<br>KS(I-Y)                 | -          | -           | -                   | [2]       |
| [Tyr <sup>11</sup> ]OFQ(1-<br>11)             | FGGFTGAR<br>KSAY                    | -          | -           | -                   | [2]       |
| [(125)I]<br>[Tyr <sup>10</sup> ]OFQ(1-<br>11) | FGGFTGAR<br>KS( <sup>125</sup> I-Y) | 0.234 (Kd) | Itself      | Mouse brain         |           |

Note: A lower Ki value indicates higher binding affinity. Data for some analogs were not available in the format of Ki values but their activity is described qualitatively in the cited literature.

Table 2: In Vitro Functional Activity of Orphanin FQ(1-11) Analogs



| Compound                            | Assay                   | Parameter | Value                                      | Cell Line                          | Reference |
|-------------------------------------|-------------------------|-----------|--------------------------------------------|------------------------------------|-----------|
| [Tyr <sup>10</sup> ]N/OFQ(<br>1-11) | cAMP<br>accumulation    | -         | Full agonist,<br>less potent<br>than N/OFQ | NOP-<br>expressing<br>HEK293 cells |           |
| PWT1-<br>N/OFQ                      | Calcium<br>Mobilization | pEC50     | 8.02                                       | CHO-hNOP                           | •         |
| PWT2-<br>N/OFQ                      | Calcium<br>Mobilization | pEC50     | -                                          | CHO-hNOP                           | •         |
| PWT3-<br>N/OFQ                      | Calcium<br>Mobilization | pEC50     | -                                          | CHO-hNOP                           | _         |

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.

## **Key Structure-Activity Relationship Insights**

- N-Terminal Modifications: Substitution of the N-terminal Phenylalanine (Phe¹) with Tyrosine ([Tyr¹]OFQ(1-11)) retains antinociceptive activity, suggesting some flexibility at this position.
- C-Terminal Modifications:
  - Substitution at position 10 with Tyrosine ([Tyr¹º]OFQ(1-11)) and further iodination ([IodoTyr¹º]OFQ(1-11)) also result in analogs with antinociceptive properties, with the tyrosine analogs showing longer durations of action. The iodinated analog has been instrumental as a radioligand for identifying a high-affinity binding site.
  - In contrast, substitution at position 11 with Tyrosine ([Tyr<sup>11</sup>]OFQ(1-11)) leads to a highly epileptogenic compound, highlighting the critical role of the C-terminal residue in determining the pharmacological profile.
- Truncation: Orphanin FQ(1-11) itself is a pharmacologically active fragment of the full-length Orphanin FQ peptide, though it exhibits poor affinity for the canonical NOP receptor in some binding assays. This suggests the existence of a distinct binding site or receptor subtype for which this fragment has higher affinity.



## Experimental Protocols Radioligand Binding Assay for NOP Receptor

This protocol is a generalized procedure based on methodologies described in the literature.

Objective: To determine the binding affinity (Ki) of test compounds for the NOP receptor.

#### Materials:

- Cell membranes from CHO or HEK293 cells stably expressing the human NOP receptor.
- Radioligand, e.g., [3H]N/OFQ.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Non-specific binding control (e.g., 1 μM unlabeled N/OFQ).
- Test compounds at various concentrations.
- Glass fiber filters.
- Scintillation cocktail and counter.

### Procedure:

- Prepare cell membrane homogenates.
- In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of the test compound or the non-specific binding control.
- Initiate the binding reaction by adding the cell membrane preparation to each well.
- Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
- Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold binding buffer to remove unbound radioligand.



- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
  the concentration of the radioligand and Kd is its dissociation constant.

## [35S]GTPyS Functional Assay

This assay measures the functional activity of compounds by quantifying their ability to stimulate the binding of [35S]GTPyS to G proteins upon receptor activation.

Objective: To determine the potency (EC50) and efficacy of test compounds as agonists at the NOP receptor.

#### Materials:

- Cell membranes from cells expressing the NOP receptor.
- [35S]GTPyS.
- GTPyS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA, pH 7.4).
- GDP (Guanosine diphosphate).
- Test compounds at various concentrations.
- Scintillation proximity assay (SPA) beads or filtration apparatus.

#### Procedure:

• Pre-incubate cell membranes with GDP to ensure G proteins are in their inactive state.



- In a 96-well plate, add the GTPyS binding buffer, [35S]GTPyS, and varying concentrations of the test compound.
- Add the pre-incubated cell membranes to initiate the reaction.
- Incubate the plate at 30°C for 60 minutes.
- If using SPA beads, add them to the wells and incubate further to allow for proximity-based signal generation.
- If using a filtration method, terminate the reaction by rapid filtration through glass fiber filters.
- Quantify the amount of bound [35S]GTPγS using a suitable counter (e.g., TopCount for SPA, scintillation counter for filtration).
- Plot the concentration-response curve and determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect) using non-linear regression.

## **Tail-Flick Test for Antinociceptive Activity**

This in vivo assay assesses the analgesic properties of a compound by measuring the latency of a mouse or rat to withdraw its tail from a thermal stimulus.

Objective: To evaluate the antinociceptive effects of **Orphanin FQ(1-11)** analogs.

#### Animals:

Male Swiss albino mice (20-25 g) or Sprague-Dawley rats.

### Apparatus:

• Tail-flick analgesiometer with a radiant heat source.

#### Procedure:

Habituate the animals to the testing environment and apparatus.



- Determine the baseline tail-flick latency by placing the animal's tail on the apparatus and applying the heat stimulus. The time taken for the animal to flick its tail is recorded. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
- Administer the test compound (e.g., via intracerebroventricular or intrathecal injection) or vehicle control.
- Measure the tail-flick latency at various time points after compound administration (e.g., 15, 30, 60, 90, 120 minutes).
- The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(post-drug latency baseline latency) / (cut-off time baseline latency)] x 100.
- Compare the %MPE of the test compound groups with the vehicle control group to determine statistical significance.

## **Signaling Pathways and Experimental Workflows**

// Nodes OFQ\_Analog [label="**Orphanin FQ(1-11)** Analog", fillcolor="#FBBC05", fontcolor="#202124"]; NOP\_Receptor [label="NOP Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G\_Protein [label="Gαi/o", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="↓ cAMP", shape=plaintext, fontcolor="#202124"]; PLC [label="Phospholipase C", fillcolor="#34A853", fontcolor="#FFFFFF"]; IP3\_DAG [label="↑ IP3 / DAG", shape=plaintext, fontcolor="#202124"]; Ca\_Release [label="↑ Intracellular Ca²+", shape=plaintext, fontcolor="#202124"]; K\_Channel [label="GIRK Channels", fillcolor="#34A853", fontcolor="#FFFFFF"]; K\_Efflux [label="↑ K+ Efflux\n(Hyperpolarization)", shape=plaintext, fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(ERK1/2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular\_Response [label="Cellular Response\n(e.g., ↓ Neuronal Excitability)", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges OFQ\_Analog -> NOP\_Receptor [label="Binds to"]; NOP\_Receptor -> G\_Protein
[label="Activates"]; G\_Protein -> AC [label="Inhibits", arrowhead=tee]; AC -> cAMP; G\_Protein
-> PLC [label="Activates"]; PLC -> IP3\_DAG; IP3\_DAG -> Ca\_Release; G\_Protein ->



K\_Channel [label="Activates"]; K\_Channel -> K\_Efflux; G\_Protein -> MAPK [label="Activates"]; {cAMP, Ca\_Release, K\_Efflux, MAPK} -> Cellular\_Response [style=dashed]; } END\_OF\_DOT Caption: NOP Receptor Signaling Pathway.

// Nodes Synthesis [label="Peptide Synthesis\n& Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="Structural Characterization\n(e.g., Mass Spectrometry)", fillcolor="#F1F3F4", fontcolor="#202124"]; Binding\_Assay [label="In Vitro Screening:\nReceptor Binding Assay", fillcolor="#FBBC05", fontcolor="#202124"]; Functional\_Assay [label="In Vitro Screening:\nFunctional Assay (e.g., GTPyS)", fillcolor="#FBBC05", fontcolor="#202124"]; SAR\_Analysis [label="Structure-Activity\nRelationship Analysis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFF"]; Lead\_Selection [label="Lead Compound\nSelection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; In\_Vivo\_Testing [label="In Vivo Testing\n(e.g., Tail-Flick Test)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pharmacokinetics [label="Pharmacokinetic\nStudies", fillcolor="#5F6368", fontcolor="#FFFFF"]; Preclinical\_Dev [label="Preclinical Development", shape=box, style=rounded, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Synthesis -> Characterization; Characterization -> Binding\_Assay; Binding\_Assay -> Functional\_Assay; Functional\_Assay -> SAR\_Analysis; SAR\_Analysis -> Lead\_Selection; SAR\_Analysis -> Synthesis [style=dashed, label="Iterative Design"]; Lead\_Selection -> In\_Vivo\_Testing; In\_Vivo\_Testing -> Pharmacokinetics; Pharmacokinetics -> Preclinical\_Dev; } END\_OF\_DOT Caption: Experimental Workflow for OFQ(1-11) Analog Development.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Identification of a high-affinity orphanin FQ/nociceptin(1-11) binding site in mouse brain -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive analogs of orphanin FQ/nociceptin(1-11) PubMed [pubmed.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Structure-Activity Relationship of Orphanin FQ(1-11) Analogs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b171971#structure-activity-relationship-of-orphanin-fq-1-11-analogs]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com